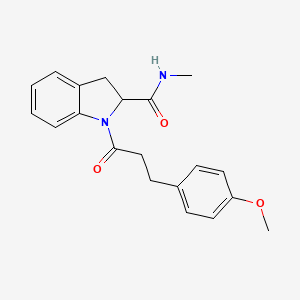

1-(3-(4-methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)propanoyl]-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-21-20(24)18-13-15-5-3-4-6-17(15)22(18)19(23)12-9-14-7-10-16(25-2)11-8-14/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKWILJAQQQEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of the methoxyphenyl group. This can be achieved through the methylation of phenol derivatives. The propanoyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the formation of the indoline ring system through a cyclization reaction. Finally, the N-methylindoline-2-carboxamide moiety is added through a series of reactions involving amine and carboxylic acid derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-(4-Methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

Biology: The compound may be used as a probe to investigate biological processes and interactions with biomolecules.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

1-(3-(4-Methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as apocynin and 3-(4-methoxyphenyl)-1-propanol. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indoline Carboxamide Derivatives

Indoline carboxamides share a core structure but differ in substituents, which critically influence their biological activity:

Key Observations :

- The target compound lacks the benzamido or cyclopropanecarbonyl groups present in analogs, which may reduce steric hindrance and improve membrane permeability.

- The N-methyl group in the target compound could enhance metabolic stability compared to ester-containing analogs (e.g., acetate in ).

Chalcone Derivatives with 4-Methoxyphenyl Substituents

Chalcones (α,β-unsaturated ketones) with 4-methoxyphenyl groups demonstrate structure-activity relationships (SAR) relevant to the target compound’s propanoyl moiety:

Key Observations :

- Electron-Donating Groups: The 4-methoxyphenyl group enhances potency in chalcones (e.g., CHO27’s nanomolar activity vs. 2p’s micromolar IC50 ). This suggests that the target compound’s 4-methoxyphenylpropanoyl group may similarly improve target engagement.

- Substitution Patterns : Dual methoxy groups (as in 2p) reduce activity compared to mixed halogen/methoxy substitutions (2h), highlighting the importance of balanced electronegativity .

- Antioxidant vs. Anticancer Activity : Methoxy substitution at Ring B (e.g., Compound 1 ) correlates with antioxidant effects, whereas anticancer activity requires additional substituents (e.g., trimethoxy in CHO27 ).

Crystallographic and Physicochemical Comparisons

- Chalcone Dihedral Angles: Chalcones with 4-methoxyphenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing π-π stacking and binding pocket compatibility .

- Solubility : Indoline carboxamides (e.g., ) generally exhibit higher solubility than chalcones due to their amide bonds, which may enhance bioavailability.

Biological Activity

1-(3-(4-Methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

- Chemical Formula : C_{18}H_{22}N_{2}O_{3}

- IUPAC Name : this compound

- Receptor Binding : The compound interacts with various biological receptors, which may include serotonin and dopamine receptors. Its structural similarity to known ligands suggests potential activity in modulating neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated:

- Cell Line Studies : The compound was tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects.

- Mechanism of Action : The anticancer activity is hypothesized to occur through apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Bacterial Strains Tested : It was evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.

- Minimum Inhibitory Concentration (MIC) : MIC values were determined, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound has been investigated for anti-inflammatory effects:

- In Vitro Assays : Studies using lipopolysaccharide (LPS)-stimulated macrophages indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Potential Applications : This suggests a possible role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Effects

In a recent study published in Cancer Research, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated that at concentrations above 10 µM, there was a significant induction of apoptosis as evidenced by increased caspase activity and annexin V staining.

Case Study 2: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against several pathogens. The results showed that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.